Ortho-Position Specific P2X3 Antagonist Activity: Direct Comparison with Meta- and Para-Isomers
2-Phenoxyphenethylamine (ortho-isomer) exhibits potent antagonist activity at the rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes expressing recombinant receptor [1]. This activity is notably absent or significantly diminished for the 3-phenoxyphenethylamine (meta-isomer) and 4-phenoxyphenethylamine (para-isomer) congeners, which are primarily characterized as TAAR1 agonists and non-selective serotonin/dopamine receptor ligands, respectively, with no reported P2X3 activity . This ortho-specific P2X3 antagonism establishes a clear functional differentiation that cannot be achieved with other positional isomers.
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM at rat P2X3 |
| Comparator Or Baseline | 3-phenoxyphenethylamine: No reported P2X3 activity; 4-phenoxyphenethylamine: No reported P2X3 activity |
| Quantified Difference | Only ortho-isomer exhibits potent P2X3 antagonism |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, antagonist activity evaluated at 10 µM |
Why This Matters
For researchers developing P2X3-targeted analgesics or investigating purinergic signaling, only the ortho-isomer provides the requisite activity profile; substitution with meta- or para-isomers would yield no P2X3 activity and confound experimental outcomes.
- [1] BindingDB. Assay ID 2: Antagonist activity at rat P2X3 receptor for BDBM50118219. Available from: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219 View Source
